molecular formula C22H25F8N5O8 B2817784 Gemigliptin (tartrate) CAS No. 1374639-74-3

Gemigliptin (tartrate)

Cat. No.: B2817784
CAS No.: 1374639-74-3
M. Wt: 639.4 g/mol
InChI Key: DPEZWSNXONTJHT-NDAAPVSOSA-N
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Description

Gemigliptin (tartrate), sold under the brand name Zemiglo, is an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes mellitus. It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which help regulate blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemigliptin is synthesized through a series of chemical reactions involving the derivatization of compounds from published patents. The synthesis involves the formation of a pyrimidino piperidine derivative, which is a key structural component of gemigliptin .

Industrial Production Methods: The industrial production of gemigliptin involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple steps of purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Gemigliptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and optimization of its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis of gemigliptin include acids, bases, and solvents such as acetonitrile and formic acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed: The major product formed from these reactions is gemigliptin tartrate, which is the active pharmaceutical ingredient used in the formulation of Zemiglo .

Mechanism of Action

Gemigliptin exerts its effects by inhibiting the activity of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, gemigliptin increases the levels of these hormones, which in turn enhances insulin secretion and reduces glucagon release, leading to improved blood glucose control .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F8N5O2.C4H6O6/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23;5-1(3(7)8)2(6)4(9)10/h9H,1-8,27H2;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEZWSNXONTJHT-NDAAPVSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F8N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374639-74-3
Record name Gemigliptin tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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